Difluoroiodomethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

Difluoro(iodo)methane can act as a precursor for the synthesis of other valuable organic compounds. The presence of the carbon-iodine bond makes it susceptible to nucleophilic substitution reactions, allowing researchers to replace the iodine atom with various functional groups. This versatility makes it a valuable building block for creating complex organic molecules with specific properties. For example, studies have explored its use in the synthesis of:

- Fluorinated pharmaceuticals: Difluoro(iodo)methane can serve as a starting material for the synthesis of fluorinated drugs, which can possess enhanced properties such as improved bioavailability and metabolic stability compared to their non-fluorinated counterparts [].

Investigating Chemical Reactions:

Due to the presence of both fluorine and iodine atoms, difluoro(iodo)methane exhibits interesting chemical properties that researchers can study to gain a deeper understanding of fundamental chemical reactions. For instance, studies have employed difluoro(iodo)methane to:

- Probe the reactivity of carbenes: Carbenes are highly reactive intermediates containing a single carbon atom with two unpaired electrons. Difluoro(iodo)methane can be used as a precursor to generate carbenes, allowing researchers to investigate their reactions and reactivity patterns [].

Material Science Applications:

The unique properties of difluoro(iodo)methane have also attracted interest in potential material science applications. Some areas of exploration include:

- Development of new refrigerants: Due to its low boiling point and potential environmental advantages, difluoro(iodo)methane has been investigated as a potential candidate for new refrigerant materials []. However, further research is needed to assess its long-term environmental impact and suitability for large-scale applications.

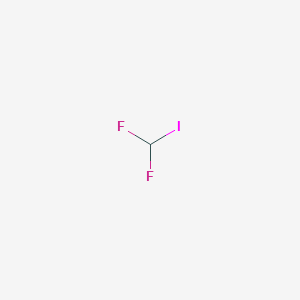

Difluoroiodomethane, with the molecular formula CF₂I, is a halogenated organic compound featuring two fluorine atoms and one iodine atom attached to a single carbon atom. This compound is notable for its unique combination of halogens, which imparts distinct chemical properties and reactivity patterns. The presence of both fluorine and iodine makes difluoroiodomethane a valuable reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into various organic substrates.

- Potential toxicity: Halogenated methanes can be irritating to the eyes, respiratory system, and skin. Difluoro(iodo)methane might exhibit similar effects.

- Reactivity: The presence of fluorine and iodine suggests potential reactivity with certain materials. It's recommended to consult safety data sheets (SDS) for specific handling procedures.

- Reaction with Alkenes and Alkynes: In the presence of sodium disulfite (Na₂S₂O₄), difluoroiodomethane reacts smoothly with alkenes or alkynes to yield difluoromethylated adducts. This reaction demonstrates its utility as a difluoromethylating agent .

- Cross-Coupling Reactions: Difluoroiodomethane is utilized in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, where it reacts with arylzinc reagents to produce difluoromethylated aromatic compounds .

- Formation of Difluorocarbene Precursors: It can also react with other fluorinated compounds to generate difluorocarbene intermediates, which are useful in further synthetic applications .

Difluoroiodomethane can be synthesized through several methods:

- Direct Halogenation: One common synthesis route involves the reaction of iododifluoromethane with suitable reagents under controlled conditions to yield difluoroiodomethane.

- Reactions with Difluorocarbene Precursors: Another method includes reacting difluorocarbene precursors with iodine-containing reagents, which facilitates the formation of difluoroiodomethane in high yields .

Difluoroiodomethane finds applications primarily in organic synthesis:

- Difluoromethylation Agent: It serves as a key reagent for introducing difluoromethyl groups into various organic molecules, enhancing their pharmacological properties.

- Material Science: The compound is also explored for potential applications in material science due to its unique electronic properties imparted by the halogens.

Research on interaction studies involving difluoroiodomethane focuses on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in cross-coupling reactions has been highlighted, particularly in studies examining its interactions with arylzinc reagents and other organometallic species . These studies emphasize its versatility as a synthetic intermediate.

Similar Compounds: Comparison

Several compounds are structurally similar to difluoroiodomethane, each exhibiting unique properties:

| Compound | Formula | Key Features |

|---|---|---|

| Iododifluoromethane | CF₂I | Contains one iodine atom; used similarly in synthesis. |

| Trifluoromethane | CF₃H | Contains three fluorine atoms; more stable but less reactive than difluoroiodomethane. |

| Bromodifluoromethane | CF₂Br | Contains bromine instead of iodine; different reactivity profile. |

Difluoroiodomethane's uniqueness lies in its combination of two highly electronegative fluorine atoms and one iodine atom, which influences its reactivity and makes it particularly effective for specific synthetic applications. The presence of both halogens allows for diverse reactivity patterns not found in other similar compounds.

The Finkelstein reaction represents one of the most established synthetic approaches for the preparation of difluoroiodomethane, utilizing the fundamental principle of halogen exchange under specific reaction conditions [7] [8]. This nucleophilic substitution reaction (SN2) involves the replacement of one halogen atom with another, exploiting the differential solubility properties of various halide salts to drive the equilibrium toward product formation [8] [11].

The classical application of the Finkelstein reaction to difluoroiodomethane synthesis involves the treatment of difluorobromomethane or difluorochloromethane with sodium iodide in acetone solution [8] [9]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the iodide ion acts as the nucleophile, displacing the bromide or chloride leaving group [11] [8]. The driving force for this transformation lies in the precipitation of sodium bromide or sodium chloride, which are poorly soluble in acetone, thereby preventing the reverse reaction according to Le Chatelier's principle [8] [9].

Research findings indicate that the Finkelstein reaction works exceptionally well for primary halides and shows particular effectiveness with fluorinated substrates due to the electron-withdrawing nature of the fluorine atoms [8] [11]. The reaction typically requires elevated temperatures (50-60°C) and extended reaction times (24-72 hours) to achieve complete conversion [6] [11]. The use of dry acetone as the solvent is crucial, as moisture can interfere with the reaction mechanism and reduce yields [9] [11].

An alternative approach within the Finkelstein framework involves the fluorination of methylene iodide using fluorinating agents such as silver fluoride or antimony trifluoride [7] [21]. This method represents a reverse application of the Finkelstein principle, where fluoride ions replace hydrogen atoms in the presence of iodine [7] [21]. The reaction conditions for this approach typically require higher temperatures and specialized fluorinated solvents to accommodate the reactivity of the fluorinating agents [21].

The mechanistic understanding of these Finkelstein pathways reveals that the reaction rate is significantly influenced by the nature of the halogen being replaced and the electronic environment of the carbon center [8] [11]. Fluorinated substrates generally show enhanced reactivity due to the electron-withdrawing effects of fluorine atoms, which increase the electrophilicity of the carbon center and facilitate nucleophilic attack by iodide ions [11] [9].

Table 1: Finkelstein Reaction Conditions for Difluoroiodomethane Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Difluorobromomethane (CHF₂Br) | Sodium iodide (NaI) | Acetone | 50-60 | 24-72 hours |

| Difluorochloromethane (CHF₂Cl) | Sodium iodide (NaI) | Acetone | 50-60 | 24-72 hours |

| Bromodifluoroacetic acid derivatives | Sodium iodide (NaI) | Sulfolane or DMF | 90 | Several hours |

| Methylene iodide (CH₂I₂) | Silver fluoride (AgF) or Antimony trifluoride (SbF₃) | Appropriate fluorinated solvent | Variable | Variable |

Ex-situ Generation Techniques

Ex-situ generation represents a sophisticated approach to difluoroiodomethane synthesis that addresses the challenges associated with the storage and handling of this reactive compound [4] [16]. This methodology involves the in-situ preparation of difluoroiodomethane followed by its immediate utilization in subsequent chemical transformations, thereby eliminating the need for isolation and storage of the potentially unstable intermediate [4] [18].

The most extensively studied ex-situ generation technique involves the thermal treatment of bromodifluoroacetic acid with sodium iodide in sulfolane solvent [4] [16]. This method has been demonstrated to produce near-stoichiometric amounts of difluoroiodomethane under controlled conditions, with the reaction proceeding at 90°C for several hours [4] [17]. The mechanism involves a combined decarboxylation-halogen exchange process, where the carboxylic acid undergoes thermal decomposition to release carbon dioxide while simultaneously participating in a Finkelstein-type halogen exchange reaction [4] [16].

Research conducted by Skrydstrup and colleagues has established a two-chamber reactor system that exemplifies the practical implementation of ex-situ generation techniques [4] [16]. In this setup, Chamber A contains the bromodifluoroacetic acid precursor with sodium iodide in sulfolane, heated to 90°C to generate difluoroiodomethane gas [4] [18]. The generated gas then migrates to Chamber B, where it immediately participates in palladium-catalyzed difluoromethylation reactions with aryl boronic acids [4] [16]. This approach achieved an impressive 89% yield for the overall transformation, demonstrating the efficiency of the ex-situ methodology [4] [17].

The advantages of ex-situ generation techniques extend beyond mere convenience, encompassing significant improvements in reaction safety and efficiency [4] [18]. By eliminating the need to isolate and store difluoroiodomethane, this approach reduces the risks associated with handling volatile and potentially reactive compounds [4] [16]. Furthermore, the immediate utilization of the generated difluoroiodomethane ensures maximum reactivity, as the compound does not undergo degradation that might occur during storage [4] [17].

Mechanistic studies have revealed that the ex-situ generation process involves a complex interplay between thermal decomposition and nucleophilic substitution reactions [4] [16]. The bromodifluoroacetic acid precursor undergoes decarboxylation to generate a difluorobromomethyl intermediate, which subsequently reacts with iodide ions to form difluoroiodomethane [4] [25]. This process is facilitated by the elevated temperature conditions, which provide the necessary activation energy for both the decarboxylation and halogen exchange steps [4] [16].

The versatility of ex-situ generation techniques has been further demonstrated through the development of deuterium incorporation protocols [4] [18]. By adding deuterium oxide to the generation chamber, researchers have successfully synthesized deuterated difluoroiodomethane (CHF₂D), which serves as a valuable isotopic labeling reagent [4] [17]. This modification exemplifies the adaptability of the ex-situ approach to accommodate various synthetic requirements [4] [18].

Table 2: Ex-situ Generation Methods for Difluoroiodomethane

| Method | Precursor | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Bromodifluoroacetic acid + NaI | Bromodifluoroacetic acid (BrCF₂COOH) | 90°C in sulfolane with NaI (3 equiv) | Near stoichiometric | Simple setup, good yields |

| Two-chamber reactor system | Bromodifluoroacetic acid (BrCF₂COOH) | Chamber A: 90°C, Chamber B: coupling conditions | 89 (for subsequent coupling) | Immediate utilization, no storage |

| Direct thermal decomposition | Bromodifluoroacetic acid sodium salt | Controlled heating with decarboxylation | Variable | Direct approach |

| Microwave-assisted generation | Bromodifluoroacetic acid derivatives | Microwave irradiation with appropriate solvent | Enhanced rates observed | Accelerated reaction times |

Bromodifluoroacetic Acid Conversion Methods

Bromodifluoroacetic acid serves as a crucial precursor for difluoroiodomethane synthesis, with various conversion methodologies having been developed to facilitate this transformation [4] [16] [21]. The conversion process typically involves the simultaneous occurrence of decarboxylation and halogen exchange reactions, making it a complex but highly efficient synthetic route [4] [24] [25].

The thermal decarboxylation approach represents the most straightforward conversion method, involving the controlled heating of bromodifluoroacetic acid under inert atmosphere conditions [24] [29]. This process typically requires temperatures in the range of 90-150°C and proceeds through a mechanism involving the thermal elimination of carbon dioxide [24] [25]. The reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilize the resulting carbanion intermediate and promote the decarboxylation process [24] [29].

Metal-catalyzed decarboxylation methods have emerged as sophisticated alternatives that offer enhanced selectivity and control over the conversion process [25] [26]. Copper(II) catalysts have shown particular effectiveness in promoting the decarboxylation of bromodifluoroacetic acid derivatives [25] [30]. The mechanism involves the coordination of the carboxylate group to the metal center, which facilitates the cleavage of the carbon-carbon bond and promotes the elimination of carbon dioxide [25] [26]. This approach typically provides enhanced selectivity compared to purely thermal methods and can be conducted under milder reaction conditions [25] [30].

The halide exchange decarboxylation method represents a unique approach that combines the principles of the Finkelstein reaction with thermal decarboxylation [4] [16]. This process involves treating bromodifluoroacetic acid with sodium iodide in appropriate solvents such as sulfolane or dimethylformamide [4] [23]. The reaction proceeds through a mechanism where the carboxylic acid undergoes decarboxylation while simultaneously participating in halogen exchange, resulting in the direct formation of difluoroiodomethane [4] [16]. This method has demonstrated high selectivity for difluoroiodomethane formation and can be scaled from laboratory to industrial applications [4] [17].

Recent research has explored the potential for enzymatic decarboxylation methods, although this area remains largely in the research stage [13] [26]. Enzymatic approaches offer the theoretical advantage of highly selective carbon-carbon bond cleavage under mild conditions [13]. However, the development of enzymes capable of processing fluorinated substrates remains challenging due to the unique electronic properties imparted by fluorine atoms [13] [26].

The mechanistic understanding of bromodifluoroacetic acid conversion has been enhanced through computational and experimental studies [24] [26]. The decarboxylation process typically proceeds through a concerted mechanism involving the simultaneous breaking of the carbon-carbon bond and the formation of carbon dioxide [24] [25]. The electron-withdrawing fluorine atoms play a crucial role in stabilizing the transition state and facilitating the elimination process [24] [29].

Solvent effects have been shown to significantly influence the efficiency and selectivity of bromodifluoroacetic acid conversion reactions [4] [16]. Polar aprotic solvents such as sulfolane and dimethylformamide generally provide optimal conditions for both decarboxylation and halogen exchange processes [4] [23]. The choice of solvent affects not only the reaction rate but also the selectivity toward difluoroiodomethane formation versus competing side reactions [4] [16].

Table 3: Bromodifluoroacetic Acid Conversion Methods

| Conversion Method | Reaction Conditions | Mechanism | Product Selectivity | Scale Applicability |

|---|---|---|---|---|

| Thermal decarboxylation | Heat (90-150°C), inert atmosphere | Direct thermal elimination of CO₂ | Variable, depends on conditions | Laboratory to pilot scale |

| Metal-catalyzed decarboxylation | Cu(II) or other metal catalysts | Metal-coordinated decarboxylation | Enhanced selectivity with proper catalyst | Laboratory scale primarily |

| Halide exchange decarboxylation | NaI (3 equiv), sulfolane, 90°C | Finkelstein-type exchange with decarboxylation | High selectivity for CHF₂I formation | Laboratory to industrial scale |

| Enzymatic decarboxylation | Specific enzyme systems (limited data) | Enzymatic C-C bond cleavage | High selectivity (theoretical) | Research stage only |

The optimization of reaction conditions for bromodifluoroacetic acid conversion has revealed several critical parameters that influence the success of these transformations [4] [16]. Temperature control is particularly important, as insufficient heating may result in incomplete conversion, while excessive temperatures can lead to decomposition of the desired product [4] [25]. The stoichiometry of reagents, particularly the ratio of sodium iodide to bromodifluoroacetic acid, has been shown to significantly impact both yield and selectivity [4] [16].

Table 4: Physical and Chemical Properties of Difluoroiodomethane

| Property | Value |

|---|---|

| Molecular Formula | CHF₂I |

| Molecular Weight | 177.92 |

| Boiling Point (°C) | 21.6 |

| Melting Point (°C) | -122 |

| Density (g/cm³) | Approximately 1.5 |

| Appearance | Colorless to almost colorless liquid |

| Solubility | Soluble in organic solvents (acetonitrile) |

| CAS Number | 1493-03-4 |

| IUPAC Name | Difluoro(iodo)methane |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];

H280 (33.33%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Compressed Gas;Irritant